molecular formula C23H27N7O3 B3260450 Avanafil impurity 28 CAS No. 330784-50-4

Avanafil impurity 28

Katalognummer B3260450
CAS-Nummer: 330784-50-4
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: SLDZWDGMJFBYLK-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avanafil impurity 28 is a chemical compound with the linear formula C23H27N7O3 . It is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The CAS number for Avanafil impurity 28 is 330784-50-4 .


Synthesis Analysis

The synthesis of Avanafil impurity 28 has been studied and reported in several papers . Based on the synthesis route and UPLC-MS research, the impurities are inferred as Imp-A, Imp-B, Imp-C, and Imp-D . The structures of these impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .


Molecular Structure Analysis

The molecular structure of Avanafil impurity 28 is represented by the linear formula C23H27N7O3 . Further details about the molecular structure can be inferred from LC-MS studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Avanafil impurity 28 have been analyzed using ultra-high performance liquid chromatography (UPLC) . The drug-related substances can be separated well by efficient and selective UPLC .


Physical And Chemical Properties Analysis

Avanafil impurity 28 is a white to yellow solid . Its molecular weight is 449.51 . More detailed physical and chemical properties can be obtained from specific laboratory tests.

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Impurity Identification

The characterization and synthesis of avanafil's process-related impurities are essential for ensuring the drug's safety and efficacy. Zhao et al. (2022) developed a gradient ultra-high performance liquid chromatography (UPLC) method for detecting avanafil impurities in laboratory batches, identifying four kinds of impurities (Imp-A, Imp-B, Imp-C, and Imp-D) through UPLC-MS research, synthesis, and spectroscopic characterization such as NMR and mass spectrometry (Zhao et al., 2022). This research underscores the importance of identifying and characterizing impurities for pharmaceutical quality control.

Stability and Degradation

Understanding avanafil's degradation behavior under various conditions is crucial for its stability assessment. Kumar et al. (2017) developed a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of degradation products and process-related impurities in avanafil tablets. This study provided insight into avanafil's stability under different stress conditions, including acid, base, water, oxidative, thermal, and photolytic degradation (Kumar et al., 2017).

Novel Formulation Techniques

Research on avanafil has extended into innovative formulation strategies to enhance its delivery and bioavailability. Ahmed and Badr-Eldin (2019) developed an optimized avanafil-loaded invasomal transdermal film, aiming to surmount challenges related to the drug's oral bioavailability, such as reduced water solubility and presystemic metabolism. This novel approach indicated a significant enhancement in transdermal permeation and relative bioavailability, offering insights into alternative delivery systems for avanafil (Ahmed & Badr-Eldin, 2019).

Wirkmechanismus

Target of Action

Avanafil, including its impurities, primarily targets the phosphodiesterase type 5 (PDE5) enzyme . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

Avanafil impurity 28, like Avanafil, is a PDE5 inhibitor . It works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . The increased levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, promoting blood flow and thus aiding in erectile function .

Biochemical Pathways

The primary biochemical pathway affected by Avanafil impurity 28 is the cGMP pathway . When PDE5 is inhibited, cGMP levels increase, leading to smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow, which is essential for the achievement and maintenance of an erection .

Result of Action

The inhibition of PDE5 and the subsequent increase in cGMP levels result in the relaxation of smooth muscle in the corpus cavernosum . This relaxation allows for increased blood flow to the penis, aiding in the achievement and maintenance of an erection .

Action Environment

The action of Avanafil impurity 28, like that of Avanafil, can be influenced by various environmental factors. For instance, the presence of other medications, the user’s health status, and lifestyle factors can all impact the efficacy and stability of the compound . Additionally, process-related impurities of Avanafil, including impurity 28, could have a significant impact on the efficacy and safety of the final product .

Zukünftige Richtungen

The development of a UPLC method for Avanafil and the proposed synthesis mechanism can be used for quality control purposes as required by regulatory agencies to ensure the safety and efficacy of the product . This indicates a direction for future research in improving the quality of Avanafil synthesis and understanding the nature of its impurities .

Eigenschaften

IUPAC Name

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZWDGMJFBYLK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil impurity 28
Reactant of Route 2
Reactant of Route 2
Avanafil impurity 28
Reactant of Route 3
Reactant of Route 3
Avanafil impurity 28
Reactant of Route 4
Reactant of Route 4
Avanafil impurity 28
Reactant of Route 5
Reactant of Route 5
Avanafil impurity 28
Reactant of Route 6
Reactant of Route 6
Avanafil impurity 28

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.